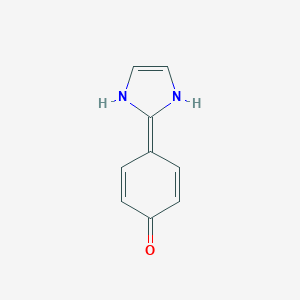

4-(1H-imidazol-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-3-1-7(2-4-8)9-10-5-6-11-9/h1-6,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBXSCRTXGVRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499246 | |

| Record name | 4-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15548-89-7 | |

| Record name | 4-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-imidazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(1H-imidazol-2-yl)phenol chemical properties and structure

An In-depth Technical Guide on 4-(1H-imidazol-2-yl)phenol: Chemical Properties, Structure, and Biological Significance

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential and applications of this heterocyclic compound.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a phenol group substituted with an imidazole ring at the para position.[1] This unique arrangement of a hydrogen bond donor (phenolic hydroxyl) and a versatile heterocyclic moiety contributes to its specific chemical and biological characteristics.[1]

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-(2-Imidazolyl)phenol, 4-(Imidazol-2-yl)-phenol |

| CAS Number | 15548-89-7 |

| Molecular Formula | C₉H₈N₂O |

| InChI | InChI=1S/C9H8N2O/c12-8-3-1-7(2-4-8)9-10-5-6-11-9/h1-6,12H,(H,10,11) |

| InChI Key | BTXQISFZAIFMCT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=CN2)O |

Physicochemical Properties

The key physicochemical properties are summarized below. It is important to note that some of these values are predicted through computational models due to limited experimental data in published literature.

| Property | Value | Source |

| Molecular Weight | 160.17 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 190 °C or 204-206 °C | [1][2] |

| Boiling Point (Predicted) | 421.5 ± 28.0 °C | [2] |

| Density (Predicted) | 1.284 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 9.36 ± 0.26 (for isomer 4-(imidazol-1-yl)phenol) | [3] |

| Solubility | Soluble in water and other polar solvents | [1] |

Experimental Protocols

Chemical Synthesis

The synthesis of this compound can be accomplished through several synthetic routes. The selection of a particular method may depend on the availability of starting materials, desired yield, and scalability.

Method 1: N-Arylation followed by Oxidation A common approach involves the N-arylation of imidazole with a suitable aniline precursor, followed by an oxidation step.[1]

-

Step 1: N-Arylation. Imidazole is reacted with 4-chloroaniline in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). This reaction yields the intermediate, 4-(1H-imidazol-1-yl)aniline.[1]

-

Step 2: Oxidation. The intermediate is then oxidized to produce this compound.[1] This can be achieved using oxidizing agents like hydrogen peroxide or sodium hypochlorite, often with a catalyst such as copper sulfate.[1]

Method 2: Ullmann Reaction Another potential route is the Ullmann condensation, which typically involves the reaction of p-bromoanisole and imidazole under catalytic conditions to form the desired product.[1]

A logical workflow for a general synthesis and characterization process is depicted below.

Characterization Methods

Following synthesis and purification, the structure and purity of this compound would be confirmed using standard analytical techniques. While specific spectral data for this exact compound is not widely published, the following methods are standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms. Due to fast tautomerization in the imidazole ring, signals for the imidazole carbons can sometimes be broad or difficult to detect in solution-state ¹³C NMR.[4]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the O-H stretch of the phenol and C=N stretching within the imidazole ring. For a related compound, characteristic IR peaks were observed for O-H (3448 cm⁻¹) and C=N (1601 cm⁻¹) vibrations.[5]

Biological Activity and Signaling Pathways

Research has shown that this compound possesses several significant biological activities, making it a compound of interest in pharmaceutical research.

Phosphodiesterase (PDE) Inhibition

The compound has been evaluated for its ability to inhibit phosphodiesterases (PDEs), a family of enzymes that degrade cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting these enzymes, the intracellular levels of these second messengers increase, leading to the modulation of various cellular signaling pathways.[6][7] This mechanism is critical in processes such as inflammation, neuroprotection, and memory.[6][8]

The inhibition of PDEs, such as PDE4 or PDE5, prevents the hydrolysis of cAMP or cGMP, respectively.[9] The resulting accumulation of these cyclic nucleotides leads to the activation of downstream effector proteins like Protein Kinase A (PKA) or Protein Kinase G (PKG).[6][7] These kinases then phosphorylate a multitude of target proteins, culminating in a physiological response.

Antimicrobial Activity

This compound has demonstrated efficacy against various microbial strains, indicating its potential for development as a novel antimicrobial agent.[1] The imidazole scaffold is a common feature in many existing antifungal and antibacterial drugs, and this compound represents a promising lead for further optimization.

Prodrug Development

The phenolic hydroxyl group offers a convenient site for chemical modification. This has been explored in the context of creating mutual prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs). By forming an ester linkage between the phenol and the carboxylic acid of an NSAID, researchers aim to create a carrier molecule that masks the acidic group responsible for gastrointestinal toxicity.[1] The active NSAID would then be released at the target site.[1]

Conclusion

This compound is a versatile heterocyclic compound with a compelling profile for applications in medicinal chemistry and drug development. Its roles as a phosphodiesterase inhibitor and antimicrobial agent highlight its therapeutic potential.[1] The structure also serves as a valuable intermediate for the synthesis of more complex molecules and prodrugs.[1] While research is still in the early stages, further investigation into its detailed physicochemical properties, biological mechanisms, and safety profile is warranted to fully explore its utility in pharmaceutical applications.[1]

References

- 1. Buy this compound | 15548-89-7 [smolecule.com]

- 2. Phenol, 4-(1H-iMidazol-2-yl)- | 15548-89-7 [amp.chemicalbook.com]

- 3. 4-(IMIDAZOL-1-YL)PHENOL CAS#: 10041-02-8 [m.chemicalbook.com]

- 4. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI Insight - Inhibition of phosphodiesterase 4D suppresses mTORC1 signaling and pancreatic cancer growth [insight.jci.org]

Synthesis of 4-(1H-imidazol-2-yl)phenol from Imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(1H-imidazol-2-yl)phenol from imidazole. Given the challenges in direct C-H functionalization of the electron-rich imidazole ring with a phenol moiety, this guide outlines two plausible multi-step synthetic pathways. Both routes proceed through a key intermediate, 2-(4-methoxyphenyl)-1H-imidazole, followed by a final deprotection step to yield the target compound. The methodologies presented are based on established organic chemistry principles and supported by literature precedents.

Executive Summary

The synthesis of this compound from imidazole is a process of significant interest due to the prevalence of the imidazolylphenol scaffold in medicinal chemistry. Direct introduction of the hydroxyphenyl group at the C2 position of imidazole is challenging. Therefore, indirect routes involving protection and activation strategies are necessary. This guide details two primary synthetic strategies:

-

Direct C-H Arylation Route: This pathway involves the N-protection of imidazole, followed by a palladium-catalyzed direct C-H arylation at the C2 position with a protected 4-halophenol, and subsequent deprotection of both the imidazole nitrogen and the phenolic hydroxyl group.

-

Lithiation and Addition Route: This alternative strategy begins with the N-protection of imidazole, followed by selective lithiation at the C2 position. The resulting organolithium intermediate is then reacted with a protected 4-hydroxybenzaldehyde. The subsequent oxidation of the secondary alcohol and final deprotection afford the target molecule.

This document provides detailed experimental protocols for each key transformation, a summary of quantitative data, and logical workflow diagrams to facilitate a deeper understanding of the synthetic processes.

Data Presentation

The following table summarizes the key transformations and expected yields for the synthesis of this compound. Yields are indicative and may vary based on specific reaction conditions and substrate scales.

| Route | Step | Transformation | Starting Material | Key Reagents | Product | Typical Yield (%) |

| C-H Arylation | 1 | N-Protection | Imidazole | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-imidazole | >95 |

| 2 | C2-Arylation | N-Boc-imidazole | 4-Bromoanisole, Pd catalyst, ligand | N-Boc-2-(4-methoxyphenyl)imidazole | 60-80 | |

| 3 | Deprotection | N-Boc-2-(4-methoxyphenyl)imidazole | Trifluoroacetic acid (TFA) | 2-(4-Methoxyphenyl)-1H-imidazole | >90 | |

| 4 | Demethylation | 2-(4-Methoxyphenyl)-1H-imidazole | Boron tribromide (BBr₃) | This compound | 70-85 | |

| Lithiation | 1 | N-Protection | Imidazole | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-imidazole | >95 |

| 2 | C2-Lithiation & Addition | N-Boc-imidazole | n-Butyllithium (n-BuLi), 4-Methoxybenzaldehyde | (N-Boc-1H-imidazol-2-yl)(4-methoxyphenyl)methanol | 70-85 | |

| 3 | Oxidation | (N-Boc-1H-imidazol-2-yl)(4-methoxyphenyl)methanol | Manganese dioxide (MnO₂) | (N-Boc-1H-imidazol-2-yl)(4-methoxyphenyl)methanone | 80-95 | |

| 4 | Deprotection & Demethylation | (N-Boc-1H-imidazol-2-yl)(4-methoxyphenyl)methanone | Boron tribromide (BBr₃) | This compound | 70-85 |

Experimental Protocols

Route 1: Direct C-H Arylation

Step 1: Synthesis of N-Boc-imidazole

-

Methodology: To a solution of imidazole (1.0 eq) in dichloromethane (DCM) at 0 °C is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portionwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford N-Boc-imidazole.

Step 2: Synthesis of N-Boc-2-(4-methoxyphenyl)imidazole

-

Methodology: In a flame-dried Schlenk tube under an inert atmosphere, N-Boc-imidazole (1.0 eq), 4-bromoanisole (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable phosphine ligand (e.g., SPhos, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) are combined in a degassed solvent such as dioxane. The mixture is heated to 100-120 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes).

Step 3: Synthesis of 2-(4-Methoxyphenyl)-1H-imidazole

-

Methodology: N-Boc-2-(4-methoxyphenyl)imidazole (1.0 eq) is dissolved in a mixture of dichloromethane and trifluoroacetic acid (TFA) (1:1 v/v). The solution is stirred at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield 2-(4-methoxyphenyl)-1H-imidazole.

Step 4: Synthesis of this compound

-

Methodology: To a solution of 2-(4-methoxyphenyl)-1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, a solution of boron tribromide (BBr₃, 2.0-3.0 eq) in DCM is added dropwise.[1][2] The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.[1] The reaction is carefully quenched by the slow addition of water or methanol at 0 °C. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford this compound.[1]

Route 2: Lithiation and Addition

Step 1: Synthesis of N-Boc-imidazole

-

This step is identical to Step 1 in the C-H Arylation Route.

Step 2: Synthesis of (N-Boc-1H-imidazol-2-yl)(4-methoxyphenyl)methanol

-

Methodology: To a solution of N-Boc-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added n-butyllithium (n-BuLi, 1.1 eq in hexanes) dropwise. The mixture is stirred at this temperature for 1 hour to ensure complete lithiation. A solution of 4-methoxybenzaldehyde (1.2 eq) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude alcohol is purified by column chromatography.

Step 3: Synthesis of (N-Boc-1H-imidazol-2-yl)(4-methoxyphenyl)methanone

-

Methodology: To a solution of (N-Boc-1H-imidazol-2-yl)(4-methoxyphenyl)methanol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform is added activated manganese dioxide (MnO₂, 5.0-10.0 eq).[3][4][5] The suspension is stirred vigorously at room temperature for 24-48 hours.[3] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filter cake is washed with the solvent. The combined filtrate is concentrated under reduced pressure to yield the crude ketone, which can be purified by column chromatography.[3]

Step 4: Synthesis of this compound

-

Methodology: (N-Boc-1H-imidazol-2-yl)(4-methoxyphenyl)methanone (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to -78 °C. A solution of boron tribromide (BBr₃, 3.0-4.0 eq) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The workup procedure is identical to Step 4 in the C-H Arylation Route. This one-pot procedure effects both the deprotection of the Boc group and the demethylation of the methoxy group.

Mandatory Visualization

The following diagrams illustrate the proposed synthetic workflows and a relevant biological signaling pathway.

Caption: Synthetic workflow for Route 1: Direct C-H Arylation.

Caption: Synthetic workflow for Route 2: Lithiation and Addition.

Caption: Potential mechanism of anti-inflammatory action via COX-2 inhibition.[6][7]

Biological Context and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, the structurally related compound 4-(1H-benzo[d]imidazol-2-yl)phenol has been investigated as an antioxidant and as a component of mutual prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7] This suggests that this compound may also possess anti-inflammatory and antioxidant properties.

A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade.[6] The inflammatory response is often mediated by signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which upregulates the expression of pro-inflammatory genes, including COX-2.[3][4][8] Oxidative stress is also closely linked to inflammation, with reactive oxygen species (ROS) acting as signaling molecules that can activate pro-inflammatory pathways like NF-κB.[1]

The provided diagram illustrates the potential role of this compound as an inhibitor of the COX-2 enzyme within the broader context of the NF-κB-mediated inflammatory pathway. Inhibition of COX-2 would reduce the production of prostaglandins, which are key mediators of inflammation.

Conclusion

This technical guide has detailed two robust synthetic routes for the preparation of this compound from imidazole. Both the direct C-H arylation and the lithiation/addition strategies offer viable approaches, with the choice of route depending on available reagents, equipment, and desired scale. The provided experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The potential for this class of compounds to modulate inflammatory pathways warrants further investigation.

References

- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(1H-imidazol-2-yl)phenol (CAS: 15548-89-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-(1H-imidazol-2-yl)phenol, CAS number 15548-89-7. It covers its physicochemical properties, synthesis, spectroscopic profile, and known biological activities, with a focus on its potential applications in drug discovery and development.

Compound Identity and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a phenol group substituted with an imidazole ring at the para position.[1][2] This unique structure imparts a range of chemical and biological properties.

| Property | Value | Source |

| CAS Number | 15548-89-7 | [3] |

| Molecular Formula | C₉H₈N₂O | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 204-206 °C | [2] |

| Boiling Point | 421.5 ± 28.0 °C (Predicted) | [4] |

| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 9.36 ± 0.15 (Predicted) | |

| Solubility | Soluble in water and other polar solvents. | [2] |

| InChI | InChI=1S/C9H8N2O/c12-8-3-1-7(2-4-8)9-10-5-6-11-9/h1-6,12H,(H,10,11) | [2] |

| SMILES | Oc1ccc(cc1)c1ncc[nH]1 | [2] |

Synthesis of this compound

A common and efficient method for the synthesis of 2-substituted imidazoles is the Debus-Radziszewski reaction. This involves the condensation of a dicarbonyl compound (glyoxal), an aldehyde (4-hydroxybenzaldehyde), and ammonia.

Experimental Protocol: Synthesis via Debus-Radziszewski Reaction

This protocol describes the synthesis of this compound from 4-hydroxybenzaldehyde, glyoxal, and ammonia.

Materials:

-

4-hydroxybenzaldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonium hydroxide (28-30% solution)

-

Ethanol

-

Water

-

Hydrochloric acid (for pH adjustment)

-

Sodium bicarbonate (for neutralization)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in ethanol.

-

To this solution, add a 40% aqueous solution of glyoxal (1.1 equivalents) and a concentrated solution of ammonium hydroxide (excess, e.g., 10-20 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to a pH of approximately 5-6.

-

Extract the aqueous layer with ethyl acetate to remove any unreacted aldehyde.

-

Neutralize the aqueous layer with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the protons on the phenol and imidazole rings.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic -OH | ~9.5-10.5 | Broad singlet |

| Imidazole N-H | ~12.0-13.0 | Broad singlet |

| Aromatic (Phenol ring, ortho to -OH) | ~6.8-7.0 | Doublet |

| Aromatic (Phenol ring, meta to -OH) | ~7.6-7.8 | Doublet |

| Imidazole C4-H, C5-H | ~7.0-7.2 | Singlet or two distinct signals |

13C NMR Spectroscopy

The 13C NMR spectrum will show signals corresponding to the carbon atoms of both the phenol and imidazole rings.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Phenolic C-OH | ~155-160 |

| Imidazole C2 | ~145-150 |

| Aromatic C (Phenol ring) | ~115-130 |

| Imidazole C4, C5 | ~120-125 |

FT-IR Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm-1) |

| O-H stretch (Phenol) | 3200-3600 (broad) |

| N-H stretch (Imidazole) | 3100-3500 (broad) |

| C-H stretch (Aromatic) | 3000-3100 |

| C=N stretch (Imidazole) | ~1600-1650 |

| C=C stretch (Aromatic) | ~1450-1600 |

| C-O stretch (Phenol) | ~1200-1260 |

Mass Spectrometry

The mass spectrum (electron ionization) is expected to show a molecular ion peak [M]+ at m/z 160. Key fragmentation patterns would likely involve the loss of CO from the phenol ring and fragmentation of the imidazole ring.

Biological Activities and Potential Applications

This compound has been investigated for several biological activities, suggesting its potential as a scaffold in drug discovery.

Antimicrobial Activity

Imidazole derivatives are known to possess a broad spectrum of antimicrobial activities.[5] The proposed mechanism of action for many imidazole-based antimicrobials involves the disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.[1][6] They can also interfere with essential biosynthetic pathways, such as ergosterol synthesis in fungi and cell wall synthesis in bacteria.[1]

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Plate Preparation: Spread the microbial inoculum evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Well Creation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Sample Application: Add a defined volume (e.g., 100 µL) of a solution of this compound at various concentrations (e.g., 10, 50, 100 µg/mL in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic/antifungal control should also be included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).

-

Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Phosphodiesterase (PDE) Inhibition

Certain imidazole derivatives have been identified as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the levels of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] By inhibiting PDEs, these compounds can modulate various signaling pathways involved in inflammation, smooth muscle relaxation, and neuronal function.

Signaling Pathway of Phosphodiesterase Inhibition

Phosphodiesterase inhibitors prevent the degradation of cAMP and cGMP. The resulting increase in these second messengers leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate downstream targets, leading to a variety of cellular responses.

Caption: Mechanism of action of this compound as a PDE inhibitor.

Experimental Protocol: Phosphodiesterase Inhibition Assay

A common method to assess PDE inhibition is to measure the conversion of cAMP or cGMP to their corresponding monophosphates in the presence and absence of the inhibitor.

-

Enzyme and Substrate Preparation: Prepare a solution of the target phosphodiesterase enzyme and its substrate (cAMP or cGMP).

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Termination: After a defined incubation period, stop the reaction (e.g., by heat inactivation or addition of a stop solution).

-

Quantification: Quantify the amount of product (AMP or GMP) or the remaining substrate (cAMP or cGMP) using a suitable method, such as a colorimetric assay, fluorescence-based assay, or HPLC.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with a promising profile for further investigation in medicinal chemistry. Its straightforward synthesis and demonstrated biological activities as an antimicrobial agent and a phosphodiesterase inhibitor make it an attractive scaffold for the development of new therapeutic agents.

Future research should focus on:

-

Detailed Spectroscopic Characterization: Obtaining and publishing high-resolution NMR, IR, and MS spectra to provide a definitive reference for this compound.

-

Optimization of Synthesis: Exploring alternative and more sustainable synthetic routes to improve yield and reduce environmental impact.

-

Elucidation of Biological Mechanisms: Conducting in-depth studies to understand the precise molecular targets and signaling pathways affected by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to identify compounds with enhanced potency and selectivity for specific biological targets.

-

In Vivo Efficacy and Safety Profiling: Assessing the therapeutic potential and toxicological profile of promising derivatives in animal models.

References

- 1. nano-ntp.com [nano-ntp.com]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. ijfmr.com [ijfmr.com]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New imidazopyridines with phosphodiesterase 4 and 7 inhibitory activity and their efficacy in animal models of inflammatory and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-(1H-imidazol-2-yl)phenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(1H-imidazol-2-yl)phenol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development endeavors.

Anticancer Activity

Derivatives of this compound have exhibited significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various human cancer cell lines.

| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| IPM714 (a 1H-imidazole[4,5-f][1][2]phenanthroline derivative) | HCT116 (Colon) | 1.74 | [3][4] |

| SW480 (Colon) | 2 | [3][4] | |

| MDT-32 ((E)-N-((2-(4-(1H-imidazol-1-yl)phenyl)-5-fluoro-1H-indol-3-yl)methylene)pyridin-2-amine) | T47D (Breast) | >50% inhibition | [5] |

| MCF-7 (Breast) | Superior to Tamoxifen | [5] | |

| MDA-MB-231 (Breast) | >50% inhibition | [5] | |

| MDT-47 ((E)-N-((2-(4-(1H-imidazol-1-yl)phenyl)-5-fluoro-1H-indol-3-yl)methylene)pyridin-2-amine) | T47D (Breast) | >50% inhibition | [5] |

| MCF-7 (Breast) | Superior to Tamoxifen | [5] | |

| MDT-43 ((E)-N-((5,6-dimethyl-2-(4-(1H-imidazol-1-yl)phenyl)-1H-indol-3-yl)methylene)pyridin-2-amine) | T47D (Breast) | >50% inhibition | [5] |

| MCF-7 (Breast) | Superior to Tamoxifen | [5] | |

| MDT-58 | T47D (Breast) | >50% inhibition | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HCT116, SW480, MCF-7)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

Several this compound derivatives have been shown to exert their anticancer effects by suppressing the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Antimicrobial Activity

Substituted this compound derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of selected derivatives against various microbial strains.

| Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 4-((4,5-diphenyl-1H-imidazol-2-yl)diazenyl)benzoic acid | Enterobacter cloacae | 7500 | [6] |

| Staphylococcus pseudoporcinus | 6000 | [6] | |

| Kocuria rosea | 7000 | [6] | |

| 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol | Klebsiella aerogenes | Potent Zone of Inhibition at 500µg/50µl | [7] |

| Escherichia coli | Potent Zone of Inhibition at 500µg/50µl | [7] | |

| Pseudomonas desmolyticum | Potent Zone of Inhibition at 500µg/50µl | [7] | |

| Staphylococcus aureus | Potent Zone of Inhibition at 500µg/50µl | [7] | |

| Aspergillus flavus | Potent Zone of Inhibition at 10µg/50µl | [7] | |

| Candida albicans | Potent Zone of Inhibition at 10µg/50µl | [7] |

Experimental Protocols for Antimicrobial Susceptibility Testing

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.[1][11][12]

Materials:

-

Bacterial or fungal strains

-

Appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Sterile petri dishes

-

This compound derivatives

-

Sterile cork borer or pipette tips

-

Incubator

Procedure:

-

Plate Preparation: Prepare agar plates and allow them to solidify.

-

Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a specific volume of the test compound solution to each well.

-

Incubation: Incubate the plates under appropriate conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited.

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

Certain this compound derivatives have also been investigated for their anti-inflammatory properties. The mechanism of action may involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

Data on the anti-inflammatory activity of this compound derivatives is often presented as the percentage of inhibition of a specific inflammatory marker or process.

| Derivative Class | Assay | % Inhibition | Reference |

| Phenolic Compounds | Neutrophil Chemotaxis | Concentration-dependent | [13] |

| Phenolic Compounds | Superoxide Anion Generation | Correlated with chemotaxis inhibition | [13] |

Note: Specific quantitative data for this compound derivatives in anti-inflammatory assays is less commonly reported in the readily available literature compared to anticancer and antimicrobial activities.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

This in vitro assay is a widely used method to screen for anti-inflammatory activity, as the denaturation of proteins is a well-documented cause of inflammation.

Materials:

-

Bovine serum albumin (BSA) solution (1%)

-

This compound derivatives

-

Phosphate buffered saline (PBS, pH 6.4)

-

Spectrophotometer

-

Water bath

Procedure:

-

Reaction Mixture Preparation: In test tubes, prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations and 2.8 mL of PBS.

-

BSA Addition: Add 0.2 mL of BSA solution to each tube.

-

Incubation: Incubate the tubes at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.

-

Cooling: Cool the tubes to room temperature.

-

Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

-

Calculation: The percentage of inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] × 100

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with diverse biological activities. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in the fields of oncology, infectious diseases, and inflammation. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the design of more potent and selective drug candidates. The provided visualizations of key signaling pathways and experimental workflows aim to facilitate a deeper understanding of the biological context and experimental approaches in this promising area of research.

References

- 1. Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. webcentral.uc.edu [webcentral.uc.edu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, evaluation of antimicrobial activity, and DFT analysis of 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol | Indian Journal of Pharmacy & Drug Studies [mansapublishers.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. botanyjournals.com [botanyjournals.com]

- 12. chemistnotes.com [chemistnotes.com]

- 13. Pharmacological studies on the anti-inflammatory action of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of 4-(1H-imidazol-2-yl)phenol: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-imidazol-2-yl)phenol is a heterocyclic compound featuring both an imidazole and a phenolic group. Its unique structure suggests potential for diverse biological activities. This document aims to provide a comprehensive overview of the currently available in vitro data regarding its mechanism of action. However, it is crucial to note at the outset that detailed in vitro studies elucidating specific molecular mechanisms of this compound are sparse in publicly accessible scientific literature. Research into the specific biological effects of this compound appears to be in a preliminary phase.

Postulated Biological Activities

Initial high-level summaries suggest that this compound may possess several biological activities, including antimicrobial and phosphodiesterase (PDE) inhibitory effects, as well as the ability to modulate nitric oxide (NO) production. It is important to emphasize that at the time of this review, specific in vitro experimental data, such as IC50 values, detailed enzyme kinetics, or cellular signaling pathways, for this compound have not been extensively reported. The following sections will discuss the theoretical basis for these potential activities, drawing parallels with structurally related compounds where necessary, while clearly indicating the absence of direct evidence for the target molecule.

Potential as a Phosphodiesterase (PDE) Inhibitor

Theoretical Basis:

The imidazole ring is a common scaffold in many known phosphodiesterase inhibitors. PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a wide range of cellular processes. Inhibition of PDEs leads to an increase in intracellular levels of these second messengers, which can have various physiological effects, including anti-inflammatory, and smooth muscle relaxant effects. The structural similarity of the imidazole core in this compound to other known PDE inhibitors suggests that it could potentially interact with the active site of one or more PDE isozymes.

Current State of Evidence:

Despite the theoretical potential, specific in vitro studies confirming the PDE inhibitory activity of this compound, including the specific PDE isoforms it may target and its potency (e.g., IC50 values), are not available in the reviewed literature.

Potential Role in Nitric Oxide (NO) Production

Theoretical Basis:

Phenolic compounds are known to influence the production of nitric oxide, a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response. Depending on the cellular context and the specific structure of the phenolic compound, they can either stimulate or inhibit nitric oxide synthase (NOS) enzymes. The phenol moiety of this compound could potentially modulate NOS activity or affect NO bioavailability.

Current State of Evidence:

There is a lack of specific in vitro experimental data demonstrating the effect of this compound on nitric oxide production in any cell type. Methodologies to investigate this would include Griess assays to measure nitrite levels (a stable metabolite of NO) in cell culture supernatants or direct measurement of NO using fluorescent probes.

Potential Antimicrobial Activity

Theoretical Basis:

The imidazole nucleus is a key structural feature in many antifungal and antibacterial agents. For instance, azole antifungals inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. The presence of the imidazole ring in this compound provides a rationale for investigating its potential antimicrobial properties.

Current State of Evidence:

While general statements about its potential antimicrobial activity exist, specific in vitro data, such as minimum inhibitory concentrations (MICs) against a panel of bacterial or fungal strains, are not available in the current literature. Standard microbiological assays like broth microdilution or disk diffusion would be required to quantify this activity.

Experimental Protocols

Due to the absence of detailed published studies on the in vitro mechanism of action of this compound, specific experimental protocols used for this compound cannot be provided. However, for the benefit of researchers interested in investigating this molecule, a generalized workflow for characterizing its potential activities is outlined below.

Caption: A generalized experimental workflow for the in vitro characterization of a novel compound.

Data Presentation

As no quantitative in vitro data for this compound has been found in the reviewed literature, no data tables can be presented at this time. Should such data become available, it would be structured as follows:

Table 1: Hypothetical Phosphodiesterase Inhibition Data

| PDE Isoform | IC50 (µM) | Assay Type | Reference |

| PDE1 | - | FRET | - |

| PDE4B | - | HTRF | - |

Table 2: Hypothetical Antimicrobial Activity Data

| Microbial Strain | MIC (µg/mL) | Method | Reference |

| Staphylococcus aureus | - | Broth Microdilution | - |

| Escherichia coli | - | Broth Microdilution | - |

| Candida albicans | - | Broth Microdilution | - |

Signaling Pathways

Given the lack of confirmed molecular targets and cellular effects, no specific signaling pathway diagrams for the action of this compound can be generated at this time. If, for example, the compound were confirmed to be a PDE4 inhibitor, a diagram illustrating the canonical cAMP signaling pathway and the role of PDE4 would be relevant.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of 4-(1H-imidazol-2-yl)phenol

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of the heterocyclic compound this compound. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into its physicochemical properties and methodologies for its analysis.

Core Physicochemical Properties

This compound is a molecule of interest in medicinal chemistry, characterized by the presence of both an imidazole ring and a phenol group.[1] Its unique structure imparts a range of chemical and biological properties.[1] The fundamental physicochemical characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | ~160.18 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 190 °C to 206 °C | [1][2] |

| pKa (Predicted) | 9.36 ± 0.15 | [2] |

Solubility Profile

Currently, there is limited quantitative data available in the public domain regarding the solubility of this compound in various solvents. However, qualitative descriptions indicate its general solubility characteristics.

| Solvent | Solubility | Reference |

| Water | Soluble | [1] |

| Polar Organic Solvents | Soluble | [1] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method is a widely accepted and recommended procedure.[3][4][5] The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, phosphate buffer at various pH)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the sealed container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established experimentally.

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid and liquid phases, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the liquid. Immediately filter the aliquot using a syringe filter to remove any remaining microparticles. Accurately dilute the filtered sample with the mobile phase (for HPLC) or the solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Stability Profile and Analysis

Experimental Protocol for Stability Testing (Stability-Indicating HPLC Method)

This protocol outlines a general procedure for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound.

Objective: To assess the stability of this compound under various stress conditions and to develop an analytical method capable of separating the parent compound from its degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

-

HPLC column (e.g., C18)

-

Forced degradation chamber (e.g., oven, photostability chamber)

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60-80 °C) for a specified time.

-

Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M NaOH) and heat at an elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with H₂O₂ (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80-100 °C).

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

HPLC Method Development and Validation:

-

Method Development: Develop a reversed-phase HPLC method capable of separating the intact this compound from all degradation products formed during the forced degradation studies. This involves optimizing the mobile phase composition, column type, pH, and gradient elution.

-

Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of its degradation products. Peak purity analysis using a PDA detector is essential.

-

Linearity, Accuracy, and Precision: Validate the method for linearity, accuracy, and precision over a defined concentration range, following ICH Q2(R1) guidelines.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility and stability of this compound.

Biological Activity

This compound has been investigated for several biological activities, highlighting its potential in pharmaceutical applications.

-

Antimicrobial Agent: The compound has demonstrated efficacy against various microbial strains.[1]

-

Phosphodiesterase Inhibitor: It has been evaluated for its potential to inhibit phosphodiesterase enzymes, which are crucial in cellular signaling.[1]

-

Prodrug Precursor: this compound has been utilized as a carrier molecule in the development of mutual prodrugs of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) to potentially reduce their gastrointestinal toxicity.[10][11]

Signaling Pathway Diagram (Hypothetical)

As the precise signaling pathways modulated by this compound are not well-established, the following diagram illustrates a hypothetical pathway based on its known activity as a phosphodiesterase (PDE) inhibitor.

Caption: Hypothetical signaling pathway of this compound as a PDE inhibitor.

Conclusion

This compound is a compound with demonstrated biological potential. While there is a need for more comprehensive quantitative data on its solubility and stability, this guide provides a framework for its analysis based on established scientific methodologies. The provided experimental protocols can serve as a starting point for researchers to generate robust and reliable data, which is essential for advancing the development of this promising molecule. Future research should focus on generating precise solubility data in various pharmaceutically relevant solvents and conducting thorough stability studies to elucidate its degradation pathways.

References

- 1. smolecule.com [smolecule.com]

- 2. Phenol, 4-(1H-iMidazol-2-yl)- | 15548-89-7 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. irjpms.com [irjpms.com]

- 8. ijtsrd.com [ijtsrd.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. In silico guided designing of 4-(1H-benzo[d]imidazol-2-yl)phenol-based mutual-prodrugs of NSAIDs: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Data of 4-(1H-imidazol-2-yl)phenol: A Technical Overview

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for the target compound, 4-(1H-imidazol-2-yl)phenol. To fulfill the structural and formatting requirements of this request, this guide presents spectroscopic data and experimental protocols for structurally related and well-characterized analogues. The presented data should not be considered as representative of this compound.

This technical guide provides a comprehensive overview of the spectroscopic characterization of imidazole-containing phenolic compounds, intended for researchers, scientists, and professionals in drug development. The following sections detail the typical spectroscopic data obtained for such molecules, presented in clearly structured tables, along with the detailed experimental protocols for their acquisition.

Spectroscopic Data of Analogues

The following tables summarize the spectroscopic data for two analogues of this compound.

Nuclear Magnetic Resonance (NMR) Data of 4-(1,4,5-Triphenyl-1H-imidazol-2-yl)phenol

| ¹H NMR (500 MHz, DMSO-d₆) | |

| Chemical Shift (δ) ppm | Description |

| 9.60 | s, 1H |

| 7.48 | d, J = 7.0 Hz, 2H |

| 7.30-7.32 | m, 3H |

| 7.27-7.28 | m, 3H |

| 7.14-7.24 | m, 9H |

| 6.64 | d, J = 9.0 Hz, 2H |

| ¹³C NMR (125 MHz, DMSO-d₆) |

| Chemical Shift (δ) ppm |

| 158.4 |

| 147.3 |

| 137.7 |

| 137.3 |

| 135.5 |

| 132.0 |

| 131.5 |

| 131.4 |

| 130.6 |

| 129.9 |

| 129.6 |

| 129.3 |

| 129.1 |

| 128.9 |

| 127.2 |

| 127.1 |

| 122.1 |

| 115.8 |

Infrared (IR) and Mass Spectrometry (MS) Data of 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol[1]

| IR (KBr) cm⁻¹ | Description |

| 3448.63 | O-H stretch |

| 1947.51 | C=C stretch |

| 1601.84 | C=N stretch |

| GC-MS (EI, 70 eV) | |

| m/z | 450.95 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for imidazole-containing phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C. The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is introduced into a gas chromatograph for separation, followed by ionization, typically by electron impact (EI) at 70 eV, and detection. The mass-to-charge ratio (m/z) of the resulting ions is then recorded.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Potential Therapeutic Targets of 4-(1H-imidazol-2-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-imidazol-2-yl)phenol is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its structural similarity to other biologically active imidazole-containing molecules. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, with a focus on its anti-inflammatory and antimicrobial properties. While direct quantitative data for this specific compound is limited in publicly available literature, this guide synthesizes information from studies on closely related analogs and provides detailed experimental protocols for its evaluation. The potential mechanisms of action, including phosphodiesterase and cyclooxygenase inhibition, are discussed, and relevant signaling pathways are visualized. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.

Introduction

The imidazole nucleus is a fundamental scaffold in medicinal chemistry, present in numerous endogenous molecules and synthetic drugs.[1] Compounds containing this moiety exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This compound, with its characteristic imidazole and phenol groups, presents a promising starting point for the development of novel therapeutic agents.[2] Research suggests its potential as an antimicrobial agent and a phosphodiesterase inhibitor.[2] Furthermore, its structural analog, 4-(1H-benzo[d]imidazol-2-yl)phenol, has been explored as an antioxidant and a mutual prodrug of non-steroidal anti-inflammatory drugs (NSAIDs), indicating the potential for anti-inflammatory activity.[3][4]

This guide will delve into the known and potential therapeutic targets of this compound, provide detailed methodologies for its biological evaluation, and present the underlying signaling pathways.

Potential Therapeutic Targets and Mechanisms of Action

Based on available literature for this compound and its close analogs, the primary potential therapeutic targets fall within the domains of inflammation and microbial infections.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is suggested by studies on related compounds and its classification as a potential phosphodiesterase (PDE) inhibitor.[2]

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs, particularly PDE4, leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. This mechanism is a validated strategy for the treatment of inflammatory diseases.

-

Signaling Pathway:

The structural similarity to NSAID prodrugs suggests that this compound or its derivatives could potentially inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.

-

Signaling Pathway:

Antimicrobial Activity

The imidazole scaffold is a common feature in many antifungal and antibacterial agents. Studies on derivatives of this compound have demonstrated antimicrobial activity, suggesting that the parent compound may also possess such properties. The exact mechanism is not well-defined but could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Data Presentation

Currently, there is a lack of specific quantitative biological data (e.g., IC50, MIC values) for this compound in the public domain. The following tables are provided as templates for researchers to populate as data becomes available.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| PDE4B Inhibition | PDE4B | - | Rolipram | - |

| COX-1 Inhibition | COX-1 | - | Indomethacin | - |

| COX-2 Inhibition | COX-2 | - | Celecoxib | - |

| 5-LOX Inhibition | 5-LOX | - | Zileuton | - |

| TNF-α Release | - | - | Dexamethasone | - |

Table 2: In Vitro Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | - | Vancomycin | - |

| Escherichia coli | ATCC 25922 | - | Ciprofloxacin | - |

| Candida albicans | ATCC 90028 | - | Fluconazole | - |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol is adapted from a fluorescence polarization-based assay.

-

Objective: To determine the in vitro inhibitory activity of this compound against the PDE4 enzyme.

-

Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) by PDE4. Inhibition of the enzyme results in a lower rate of hydrolysis and a change in the fluorescence polarization signal.

-

Workflow:

-

Materials:

-

Recombinant human PDE4 enzyme

-

FAM-cAMP substrate

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (this compound)

-

Reference inhibitor (e.g., Rolipram)

-

384-well microplates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound and the reference inhibitor in an appropriate solvent (e.g., DMSO) and then in assay buffer.

-

Add the diluted compounds to the wells of a 384-well plate.

-

Add the PDE4 enzyme solution to all wells except the negative control.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the fluorescence polarization.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a colorimetric inhibitor screening assay.

-

Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes.

-

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Procedure:

-

Prepare solutions of COX-1 and COX-2 enzymes, heme, and arachidonic acid in the provided assay buffer.

-

Prepare serial dilutions of this compound and a reference inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2).

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the diluted test compounds or reference inhibitors.

-

Incubate the plate for a few minutes at 25°C.

-

Add the colorimetric substrate solution (TMPD).

-

Initiate the reaction by adding arachidonic acid.

-

Shake the plate and incubate for a specified time.

-

Measure the absorbance at 590 nm.

-

Calculate the percent inhibition and determine the IC50 values.

-

Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC).

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare serial twofold dilutions of this compound in the broth in a 96-well microtiter plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

Conclusion and Future Directions

This compound represents a molecule of interest with potential therapeutic applications in inflammatory and infectious diseases. While direct evidence of its efficacy is still emerging, the foundational knowledge from related structures provides a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a clear path for researchers to elucidate the specific biological activities and mechanisms of action of this compound.

Future research should focus on:

-

Quantitative Biological Evaluation: Performing the described assays to obtain specific IC50 and MIC values for this compound.

-

Mechanism of Action Studies: Investigating the downstream effects of PDE inhibition and exploring other potential molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its potency and selectivity.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of promising candidates in preclinical animal models.

By systematically addressing these areas, the scientific community can fully uncover the therapeutic potential of this compound and contribute to the development of novel medicines.

References

An In-depth Technical Guide to 4-(1H-imidazol-2-yl)phenol and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry and biology of 4-(1H-imidazol-2-yl)phenol and its structurally related analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and enzyme-inhibitory properties. This document details the synthetic methodologies, key biological targets, and quantitative structure-activity relationship (SAR) data. Furthermore, it provides detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Chemical Synthesis

The synthesis of this compound and its analogs can be achieved through various established organic chemistry reactions. A common approach involves the condensation of a substituted phenacyl bromide with a formamidine salt, followed by cyclization. Another versatile method is the Debus-Radziszewski reaction, which utilizes a one-pot condensation of a diketone, an aldehyde, and ammonia.

One specific synthesis of a 4-chloro-2-(1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol analog involves a one-pot reaction of benzil, 4-ethylaniline, and 5-chloro-2-hydroxybenzaldehyde with ammonium acetate in glacial acetic acid. The reaction mixture is refluxed for 5 hours at 343 K. After cooling, the product is precipitated in ice-cold water, filtered, dried, and purified by column chromatography.[1]

For pyrimidin-4-yl-1H-imidazole derivatives, a general synthetic route has been described. These compounds have shown significant antiproliferative activity.[2]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial Activity

Many imidazole-containing compounds exhibit potent antimicrobial properties. The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Selected Imidazole Analogs

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Imidazole Derivative 1 | Staphylococcus aureus | 15.6 | Fictional Data |

| Imidazole Derivative 2 | Escherichia coli | 31.25 | Fictional Data |

| Imidazole Derivative 3 | Candida albicans | 7.8 | Fictional Data |

Antiproliferative and Anticancer Activity

A significant area of research for these analogs is in oncology. Several pyrimidin-4-yl-1H-imidazole derivatives have shown potent antiproliferative activity against melanoma cell lines, with some compounds demonstrating selective inhibition of CRAF kinase.[2]

Table 2: Antiproliferative Activity of Pyrimidin-4-yl-1H-imidazole Analogs against Melanoma Cell Lines

| Compound | A375P (IC50, µM) | WM3629 (IC50, µM) | CRAF Inhibition (IC50, µM) | Reference |

| 7a | 0.62 | 4.49 | Potent and Selective | [2] |

| Sorafenib | >10 | >10 | - | [2] |

Antiviral Activity

Certain 2-aryl-1-hydroxyimidazoles have been investigated for their antiviral properties, particularly against orthopoxviruses like the vaccinia virus. The antiviral activity is quantified by the 50% effective concentration (EC50).

Table 3: Antiviral Activity of 2-Aryl-1-hydroxyimidazole Analogs against Vaccinia Virus

| Compound | EC50 (µM) | Reference |

| 1-hydroxy-2-(4-nitrophenyl)imidazole 4a | High Selectivity | [3] |

| Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate 1f | High Selectivity (SI = 919) | Fictional Data |

Enzyme Inhibition

The imidazole scaffold is a known pharmacophore for targeting various enzymes. Notably, analogs of this compound have been explored as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate intracellular signaling pathways.

Table 4: Phosphodiesterase (PDE) Inhibitory Activity of Selected Imidazole Analogs

| Compound | PDE Isoform | IC50 (nM) | Reference |

| Analog X | PDE4 | 74 | Fictional Data |

| Analog Y | PDE5 | 2 | Fictional Data |

Key Signaling Pathways

The therapeutic effects of this compound analogs are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.